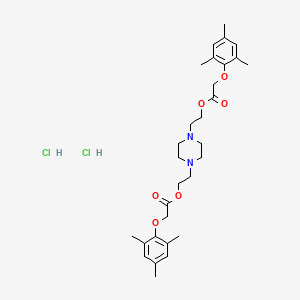![molecular formula C10H19Cl2NO5S B13787514 2-[bis(2-hydroxyethyl)amino]ethanol;2-(2,2-dichloroethenylsulfanyl)acetic acid CAS No. 87298-89-3](/img/structure/B13787514.png)
2-[bis(2-hydroxyethyl)amino]ethanol;2-(2,2-dichloroethenylsulfanyl)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[bis(2-hydroxyethyl)amino]ethanol;2-(2,2-dichloroethenylsulfanyl)acetic acid is a compound with significant applications in various fields such as chemistry, biology, medicine, and industry. The compound consists of two distinct parts: 2-[bis(2-hydroxyethyl)amino]ethanol, which is known for its use in various chemical reactions and industrial processes, and 2-(2,2-dichloroethenylsulfanyl)acetic acid, which has unique properties that make it valuable in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-[bis(2-hydroxyethyl)amino]ethanol typically involves the reaction of ethylene oxide with diethanolamine under controlled conditions. The reaction is carried out in the presence of a catalyst, such as sulfuric acid, to facilitate the formation of the desired product .
For the preparation of 2-(2,2-dichloroethenylsulfanyl)acetic acid, a common method involves the reaction of 2,2-dichloroethene with thioglycolic acid. This reaction is typically conducted under reflux conditions with a suitable solvent, such as ethanol, to ensure complete conversion of the reactants[2][2].
Industrial Production Methods: In industrial settings, the production of 2-[bis(2-hydroxyethyl)amino]ethanol is often scaled up using continuous flow reactors to maintain consistent reaction conditions and high yields. The process involves the continuous addition of ethylene oxide and diethanolamine into the reactor, with the catalyst being added in a controlled manner .
The industrial production of 2-(2,2-dichloroethenylsulfanyl)acetic acid follows a similar approach, with the reactants being continuously fed into a reactor under reflux conditions. The use of automated systems ensures precise control over reaction parameters, leading to high purity and yield of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: 2-[bis(2-hydroxyethyl)amino]ethanol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and alkyl halides for substitution .
2-(2,2-dichloroethenylsulfanyl)acetic acid primarily undergoes nucleophilic substitution reactions due to the presence of the dichloroethenyl group. Typical reagents for these reactions include nucleophiles such as amines and thiols .
Major Products: The oxidation of 2-[bis(2-hydroxyethyl)amino]ethanol typically yields 2-[bis(2-hydroxyethyl)amino]acetaldehyde, while reduction reactions produce 2-[bis(2-hydroxyethyl)amino]ethane. Substitution reactions with alkyl halides result in the formation of various alkylated derivatives .
Nucleophilic substitution of 2-(2,2-dichloroethenylsulfanyl)acetic acid with amines produces amide derivatives, while reactions with thiols yield thioether compounds .
Applications De Recherche Scientifique
2-[bis(2-hydroxyethyl)amino]ethanol is widely used in the polymerization of nitrile rubber, as a concrete accelerator, and as an oil emulsifier. It is also employed in cyanide-free electroplating processes[9][9].
2-(2,2-dichloroethenylsulfanyl)acetic acid finds applications in the synthesis of pharmaceuticals, particularly in the development of antiviral and anticancer agents. Its unique chemical structure allows it to interact with specific molecular targets, making it valuable in medicinal chemistry .
Mécanisme D'action
The mechanism of action of 2-[bis(2-hydroxyethyl)amino]ethanol involves its ability to act as a nucleophile in various chemical reactions. It can donate electrons to electrophilic centers, facilitating the formation of new chemical bonds .
2-(2,2-dichloroethenylsulfanyl)acetic acid exerts its effects through the interaction with specific enzymes and proteins. The dichloroethenyl group allows it to form covalent bonds with nucleophilic sites on target molecules, leading to the inhibition of enzyme activity or the disruption of protein function .
Comparaison Avec Des Composés Similaires
Similar Compounds:
- Triethanolamine
- Diethanolamine
- 2-(2-chlorophenoxy)acetic acid
- 2-(2,2-dichloroethenylthio)acetic acid
Uniqueness: 2-[bis(2-hydroxyethyl)amino]ethanol is unique due to its dual functionality, allowing it to participate in a wide range of chemical reactions. Its ability to act as both a nucleophile and an electrophile makes it versatile in various applications .
2-(2,2-dichloroethenylsulfanyl)acetic acid stands out for its dichloroethenyl group, which imparts unique reactivity and specificity in biochemical interactions. This makes it particularly valuable in the development of targeted pharmaceuticals .
Propriétés
Numéro CAS |
87298-89-3 |
|---|---|
Formule moléculaire |
C10H19Cl2NO5S |
Poids moléculaire |
336.2 g/mol |
Nom IUPAC |
2-[bis(2-hydroxyethyl)amino]ethanol;2-(2,2-dichloroethenylsulfanyl)acetic acid |
InChI |
InChI=1S/C6H15NO3.C4H4Cl2O2S/c8-4-1-7(2-5-9)3-6-10;5-3(6)1-9-2-4(7)8/h8-10H,1-6H2;1H,2H2,(H,7,8) |
Clé InChI |
DKQROXUCOSPLOZ-UHFFFAOYSA-N |
SMILES canonique |
C(CO)N(CCO)CCO.C(C(=O)O)SC=C(Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



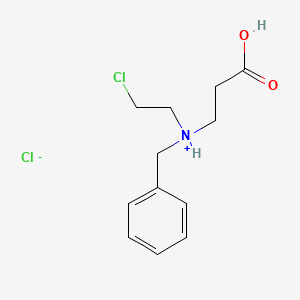
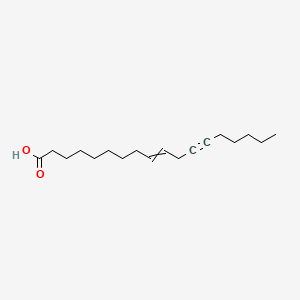
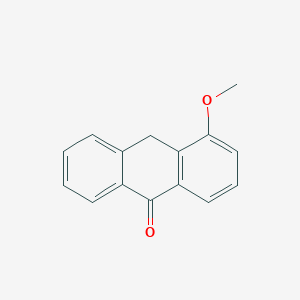
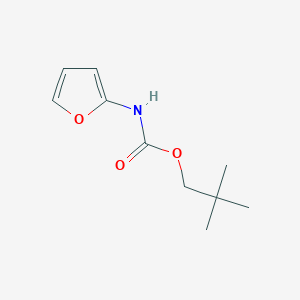
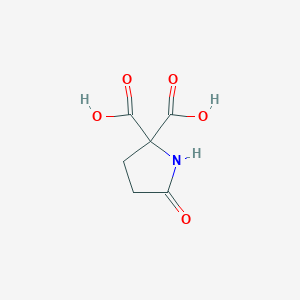

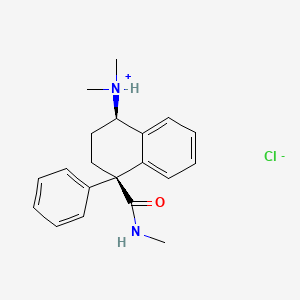

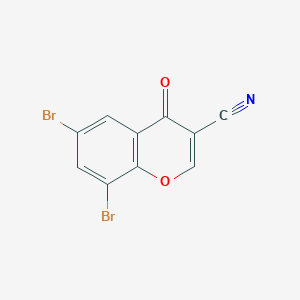


![4-(8-Bromo-imidazo[1,2-a]pyridin-2-yl)benzoic acid methyl ester](/img/structure/B13787510.png)
